{3-[(cyclopropylamino)carbonyl]-1,4'-bipiperidin-1'-yl}acetic acid
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Description
“{3-[(cyclopropylamino)carbonyl]-1,4’-bipiperidin-1’-yl}acetic acid” is a chemical compound with a molecular weight of 220.23 . It is a powder at room temperature . The IUPAC name for this compound is 3-{[(cyclopropylamino)carbonyl]amino}benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O3/c14-10(15)7-2-1-3-9(6-7)13-11(16)12-8-4-5-8/h1-3,6,8H,4-5H2,(H,14,15)(H2,12,13,16) . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
Carbonyl compounds, like the one , can undergo a variety of reactions. They can participate in nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon, pushing the electrons in the pi bond up to the oxygen . They can also undergo nucleophilic substitution reactions if they have leaving groups .Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-[4-[3-(cyclopropylcarbamoyl)piperidin-1-yl]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3/c20-15(21)11-18-8-5-14(6-9-18)19-7-1-2-12(10-19)16(22)17-13-3-4-13/h12-14H,1-11H2,(H,17,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUQJQZMWIOTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC(=O)O)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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